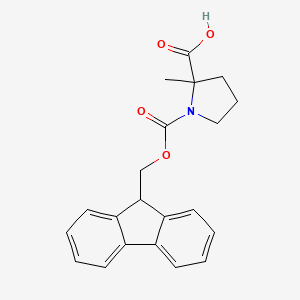
1-Fmoc-2-methyl-DL-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Fmoc-2-methyl-DL-proline can be synthesized through several routes. One common method involves the reaction of 2-methyl-DL-proline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
1-Fmoc-2-methyl-DL-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fmoc-2-methyl-DL-proline is extensively used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
作用机制
The primary mechanism of action of 1-Fmoc-2-methyl-DL-proline involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions and ensures the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in peptide synthesis, facilitating the efficient assembly of peptides .
相似化合物的比较
1-Fmoc-2-methyl-DL-proline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1-Fmoc-proline: Lacks the methyl group at the 2-position.
1-Fmoc-2-ethyl-DL-proline: Contains an ethyl group instead of a methyl group at the 2-position.
These structural differences influence the reactivity and applications of the compounds, making this compound particularly valuable in certain synthetic and research contexts.
生物活性
1-Fmoc-2-methyl-DL-proline is a modified proline derivative widely utilized in peptide synthesis and biological research. Its unique structure allows for specific interactions with biological systems, making it a valuable compound in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen of the proline residue, along with a methyl group at the 2-position. This modification influences its steric and electronic properties, affecting its biological activity.
Biological Activity
This compound exhibits several biological activities, primarily due to its role as a building block in peptide synthesis and its influence on peptide conformation.
Mechanism of Action
The mechanism of action involves the incorporation of this compound into peptides, which can modulate the structure and function of these peptides. The methyl group can induce conformational changes that enhance or inhibit interactions with target proteins or receptors.
Enzyme Inhibition
Research has indicated that peptides containing this compound can act as enzyme inhibitors. For instance, studies have shown that this compound can stabilize certain conformations of peptides that interact with enzymes, potentially leading to increased inhibitory activity .
Case Studies
Several studies have explored the biological applications of this compound:
- Peptide Synthesis : In a study focusing on proline editing, researchers utilized this compound to synthesize peptides with enhanced stability and bioactivity. The incorporation of this modified proline resulted in peptides that exhibited improved binding affinity to target proteins .
- Cancer Research : Short peptides incorporating this compound have been investigated for their potential in cancer therapies. These peptides demonstrated enhanced immunogenicity and were able to stimulate T-cell responses effectively, indicating their potential as therapeutic agents in immunotherapy.
- Antimicrobial Activity : Another study highlighted the use of proline derivatives, including this compound, in developing antimicrobial peptides. The modified proline residues contributed to the stability and activity of these peptides against various bacterial strains .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














